Phthalylsulfapyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-29-17-11-10-16(21-22-17)23-30(27,28)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19(25)26/h2-11H,1H3,(H,20,24)(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJMQMALOQQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156338 | |
| Record name | Phthalylsulfapyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-46-3 | |
| Record name | Phthalylsulfapyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalylsulfapyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-((6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL)PHENYL)CARBAMOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4VK2DCF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Derivatization
Established Synthetic Pathways for Phthalylsulfapyridazine
The most established and direct method for the synthesis of this compound involves the acylation of a sulfonamide with a carboxylic acid anhydride (B1165640). Specifically, the reaction between Sulfamethoxypyridazine and phthalic anhydride serves as the primary route to obtain this compound.
This reaction is a nucleophilic acyl substitution where the nitrogen atom of the sulfonamide group in Sulfamethoxypyridazine attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid derivative, which is this compound. The reaction is typically carried out in a suitable solvent, and often with gentle heating to facilitate the reaction.
A general representation of this synthetic pathway is depicted below:
Reaction Scheme:
While specific experimental conditions for the industrial-scale synthesis of this compound are not extensively detailed in publicly available literature, analogous reactions reported for the synthesis of similar N-acylsulfonamides provide insight into the likely parameters. nih.gov These reactions often proceed with good yields under relatively mild conditions.
Table 1: Key Reactants for the Established Synthesis of this compound
| Compound Name | Role in Reaction | Key Functional Groups Involved |
| Sulfamethoxypyridazine | Nucleophile | Primary sulfonamide (-SO₂NH₂) |
| Phthalic Anhydride | Acylating Agent | Cyclic carboxylic acid anhydride (-CO-O-CO-) |
| This compound | Product | N-acylsulfonamide (-SO₂NH-CO-), Carboxylic acid (-COOH) |
Exploration of Novel Synthetic Methodologies
Research into the synthesis of N-acylsulfonamides has led to the development of several novel methodologies that offer advantages over traditional approaches, such as improved yields, milder reaction conditions, and the use of catalytic systems. These modern techniques are applicable to the synthesis of this compound and its derivatives.
One area of advancement is the use of Lewis acid catalysts to promote the N-acylation of sulfonamides. For instance, various metal chlorides have been shown to effectively catalyze the reaction between sulfonamides and acylating agents. These catalysts activate the carbonyl group of the acylating agent, making it more susceptible to nucleophilic attack by the sulfonamide.
Another innovative approach involves one-pot synthesis procedures. These methods combine multiple reaction steps into a single process, which enhances efficiency by reducing the need for intermediate purification. For example, a one-pot sulfonylation and acylation of primary arylamines has been developed, which could be adapted for the synthesis of this compound precursors.
Furthermore, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. This technique can significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including pyridazine (B1198779) derivatives. researchgate.net The application of microwave irradiation to the reaction between Sulfamethoxypyridazine and phthalic anhydride could represent a more efficient synthetic route.
Table 2: Comparison of Synthetic Methodologies for N-Acylsulfonamide Formation
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Conventional Heating | Reaction of sulfonamide and anhydride in a solvent. | Simple, well-established procedure. |
| Lewis Acid Catalysis | Use of catalysts like metal chlorides. | Milder reaction conditions, potentially higher yields. |
| One-Pot Synthesis | Multi-step reaction in a single vessel. | Increased efficiency, reduced waste. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Shorter reaction times, improved energy efficiency. |
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of this compound are driven by the search for compounds with modified physicochemical properties and potentially enhanced biological activities. Structural modifications can be made to the three main components of the molecule: the phthalic acid moiety, the sulfonamide linker, and the pyridazine ring.
Modification of the Phthalic Acid Moiety: Analogues can be synthesized using substituted phthalic anhydrides. For example, the introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) ring of phthalic anhydride can influence the electronic properties of the resulting analogue. The synthesis of N-substituted phthalimides from various primary amines and phthalic anhydride is a well-established reaction that can be applied here. nih.gov
Modification of the Sulfonamide Linker: While the sulfonamide group is a key feature, its properties can be modulated. For instance, the synthesis of N-substituted sulfonamides allows for the introduction of various alkyl or aryl groups on the sulfonamide nitrogen, which can alter the acidity and lipophilicity of the molecule. nih.govnih.gov
Modification of the Pyridazine Ring: The pyridazine ring offers several positions for substitution. The synthesis of various pyridazine derivatives with different substituents on the ring has been extensively explored. researchgate.netnih.gov These synthetic strategies can be used to create a library of sulfapyridine (B1682706) precursors that can then be reacted with phthalic anhydride to generate a diverse set of this compound analogues. For example, altering the substituent at the 6-position of the pyridazine ring from a methoxy (B1213986) group to other alkoxy or alkylthio groups could be investigated.
Table 3: Strategies for the Design of this compound Analogues
| Molecular Component to Modify | Potential Modifications | Synthetic Approach |
| Phthalic Acid Moiety | Introduction of substituents (e.g., nitro, halogen, alkyl) on the aromatic ring. | Reaction of Sulfamethoxypyridazine with substituted phthalic anhydrides. |
| Sulfonamide Linker | N-alkylation or N-arylation of the sulfonamide nitrogen. | Post-synthetic modification of this compound or synthesis from N-substituted sulfapyridines. |
| Pyridazine Ring | Alteration of the substituent at the 6-position (e.g., different alkoxy groups, alkyl groups). | Synthesis of novel sulfapyridine derivatives followed by reaction with phthalic anhydride. |
Molecular and Cellular Mechanisms of Action
Elucidation of Enzymatic Inhibition Pathways
The primary molecular target of sulfapyridine (B1682706) is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.net This enzyme plays a crucial role in the biosynthesis of folic acid, an essential nutrient for bacteria. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making the folic acid pathway an attractive target for selective antimicrobial therapy. researchgate.net
Sulfapyridine functions as a competitive inhibitor of dihydropteroate synthase. proteopedia.orgpatsnap.com Its chemical structure closely mimics that of the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.com Due to this structural similarity, sulfapyridine can bind to the active site of DHPS, thereby preventing PABA from binding and participating in the enzymatic reaction. patsnap.com This competitive inhibition is a hallmark of the sulfonamide class of drugs. While specific kinetic studies detailing the binding affinity (Ki value) of sulfapyridine with DHPS from various bacterial species are not extensively available in recent literature, studies on other sulfonamides have demonstrated a range of inhibitory constants. For instance, research on the DHPS from Plasmodium falciparum has shown Ki values for different sulfa drugs to be in the micromolar range. nih.gov Molecular modeling and simulation studies of sulfonamides, such as sulfanilamide, with DHPS have provided insights into the molecular basis of this interaction, showing how the inhibitor occupies the catalytic site and prevents the natural substrate from binding. nih.gov
The inhibition of dihydropteroate synthase by sulfapyridine directly halts the synthesis of 7,8-dihydropteroate, a key intermediate in the folic acid pathway. wikipedia.org DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form dihydropteroate. biorxiv.org By blocking this step, sulfapyridine effectively cuts off the supply of the necessary precursor for the subsequent steps in folic acid synthesis. The ultimate product of this pathway, tetrahydrofolate, is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are essential building blocks for DNA, RNA, and proteins. wikipedia.org Consequently, the disruption of folic acid biosynthesis leads to a bacteriostatic effect, where the growth and replication of the bacterial cells are arrested. researchgate.net
Specificity of Action in Bacterial Cellular Processes
The specificity of Phthalylsulfapyridazine's action is primarily dictated by two factors: its nature as a prodrug and the selective toxicity of its active form, sulfapyridine. The phthalyl moiety of the parent molecule renders it poorly absorbed in the upper gastrointestinal tract, allowing it to reach the lower bowel in high concentrations. Here, resident bacteria hydrolyze the molecule, releasing sulfapyridine directly at the site of infection.
The antibacterial spectrum of sulfapyridine, and sulfonamides in general, is broad, encompassing a variety of Gram-positive and some Gram-negative bacteria. drugbank.com However, the efficacy can vary significantly between different bacterial species and even strains within a species, often due to the development of resistance. While comprehensive, comparative data on the minimum inhibitory concentration (MIC) of sulfapyridine against a wide array of bacteria is limited in contemporary literature, historical and related studies provide some context. For example, studies on various sulfonamide derivatives have shown MIC values ranging from 64 to 512 µg/ml against strains of Staphylococcus aureus. jocpr.com The table below provides a summary of reported MIC values for some sulfonamides against selected bacteria to illustrate the general range of activity.
| Bacterial Species | Sulfonamide Derivative | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Sulfadiazine | 250 | mdpi.com |
| Escherichia coli | Sulfadiazine | 31.25 | mdpi.com |
| Staphylococcus aureus | Sulfamethoxazole Hybrid | 250 | mdpi.com |
| Escherichia coli | Sulfamethoxazole Hybrid | 125 | mdpi.com |
Receptor Binding and Target Engagement Studies
Specific receptor binding and target engagement studies for this compound or its active metabolite, sulfapyridine, are not extensively reported in the available scientific literature. The concept of "receptor binding" in the classical sense is less applicable to sulfonamides, as their primary target is an enzyme active site rather than a cell surface receptor.
"Target engagement" refers to the extent to which a drug binds to its intended target in a cellular environment. For this compound, this would involve the uptake of the prodrug by the host, its transit to the site of infection, bacterial hydrolysis to sulfapyridine, cellular uptake of sulfapyridine by the bacteria, and finally, the binding of sulfapyridine to DHPS within the bacterial cytoplasm. While the overarching mechanism is understood, quantitative studies specifically measuring the intracellular concentration of sulfapyridine required to engage with and inhibit DHPS in various bacterial species are scarce. Such studies are crucial for understanding the pharmacodynamics of the drug and overcoming mechanisms of resistance, such as reduced cellular accumulation due to efflux pumps. researchgate.net
Pharmacokinetic Research and Biotransformation
Advanced Studies on Absorption Dynamics in Biological Systems
Research into the absorption dynamics of Phthalylsulfapyridazine indicates that the intact molecule is poorly absorbed from the upper gastrointestinal tract. This limited oral bioavailability is a deliberate feature of its design as a prodrug. The phthalyl group attached to the sulfapyridazine molecule increases its polarity and molecular size, thereby hindering its passage across the intestinal epithelium.
The primary fate of orally administered this compound is its transit to the lower parts of the intestine, particularly the colon. Here, the compound is exposed to the vast and diverse gut microbiota, which play a crucial role in its metabolic activation.
Investigation of Distribution Patterns in Tissues and Fluids
Due to its poor systemic absorption, the distribution of unchanged this compound in tissues and fluids is minimal. The significant portion of the compound's pharmacokinetic profile is dominated by the distribution of its primary active metabolite, sulfapyridine (B1682706), which is liberated in the colon.
Upon its release and subsequent absorption from the colon, sulfapyridine enters the systemic circulation and is distributed throughout the body. The extent of its distribution is influenced by factors such as its binding to plasma proteins. While specific data on the protein binding of sulfapyridine derived from this compound is limited, studies on related sulfonamides indicate a moderate to high degree of plasma protein binding, which would influence its volume of distribution and availability to target tissues.
Comprehensive Analysis of Biotransformation Pathways
The biotransformation of this compound is a two-step process, beginning in the gut and continuing in the liver. This metabolic cascade is essential for the compound's therapeutic action and subsequent elimination from the body.
The initial and most critical metabolic step for this compound occurs in the colon. The azo bond linking the phthalic acid moiety to the sulfapyridine molecule is cleaved by bacterial azo reductases. This reductive cleavage is a classic example of a Phase I metabolic reaction mediated by the gut microbiome. This enzymatic action releases the pharmacologically active component, sulfapyridine, and phthalic acid.
Once absorbed into the systemic circulation, sulfapyridine can undergo further Phase I metabolism in the liver. A key reaction is hydroxylation, which introduces a hydroxyl group onto the pyridine (B92270) ring of the molecule. This process is primarily catalyzed by cytochrome P450 enzymes and serves to increase the polarity of the molecule, preparing it for subsequent conjugation reactions.
Following its formation and absorption, sulfapyridine is a substrate for various Phase II conjugation reactions, which further enhance its water solubility and facilitate its excretion. The most significant of these is N-acetylation. This reaction, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme in the liver, involves the addition of an acetyl group to the amino group of the sulfapyridine molecule. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population, which can influence the systemic exposure and potential for adverse effects of sulfapyridine.
In addition to acetylation, both the parent sulfapyridine and its hydroxylated metabolites can undergo glucuronidation, another important Phase II reaction. This involves the conjugation with glucuronic acid, a highly polar molecule, which significantly increases the water solubility of the resulting conjugate.
Research on Elimination and Excretion Kinetics
The elimination of this compound and its metabolites occurs primarily through the kidneys via urinary excretion. The unabsorbed portion of the parent drug and the phthalic acid moiety are largely eliminated in the feces.
The systemically absorbed sulfapyridine and its metabolites, including acetylsulfapyridine, hydroxysulfapyridine, and their glucuronide conjugates, are filtered by the glomeruli and may also undergo active tubular secretion. The rate of elimination is influenced by the acetylator phenotype of the individual, with fast acetylators clearing the drug more rapidly than slow acetylators. Research on the excretion of related compounds suggests that a significant portion of the administered dose is recovered in the urine as sulfapyridine and its various metabolites.
Pharmacodynamic Characterization and Biological Responses
Quantitative Assessment of Concentration-Effect Relationships
The relationship between the concentration of Phthalylsulfapyridazine and its biological effect is a critical aspect of its pharmacodynamic profile. This relationship is typically quantified using metrics such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the compound required to elicit 50% of its maximal effect or to inhibit a specific biological process by 50%, respectively.
The biological activity of such compounds is intrinsically linked to their chemical structure, and the concentration-effect relationship can be significantly influenced by modifications to the parent molecule.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) for a Pyridazine (B1198779) Derivative
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Streptococcus faecalis | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
Note: Specific MIC values for this compound are not provided in the available literature. This table serves as a template for how such data would be presented.
Time-Course Studies of Biological Activity
The time-course of a drug's biological activity describes the onset, duration, and intensity of its effect over time. For antimicrobial agents like this compound, time-kill assays are a standard method to assess the rate and extent of bacterial killing. These assays measure the decrease in viable bacterial count over time in the presence of the antimicrobial agent at various concentrations.
The activity of antimicrobials can be categorized as either concentration-dependent or time-dependent. ucla.eduderangedphysiology.com For time-dependent agents, the efficacy is primarily determined by the duration for which the drug concentration remains above the MIC. litfl.com Conversely, for concentration-dependent agents, the peak concentration achieved relative to the MIC is the main determinant of bacterial killing. litfl.com
Specific time-kill kinetic data for this compound is not currently available. However, studies on other pyridazine derivatives have demonstrated significant antimicrobial effects, suggesting that compounds in this class can exhibit potent bactericidal or bacteriostatic activity. nih.govresearchgate.net The onset of action would be the time taken to observe a significant reduction in bacterial viability, while the duration of effect would relate to how long this antimicrobial pressure is maintained.
Table 2: Illustrative Time-Kill Assay Data for a Hypothetical Pyridazine Derivative
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.5 | 5.0 | 4.0 |
| 4 | 8.5 | 4.2 | <2.0 |
| 8 | 9.0 | 3.5 | <2.0 |
| 24 | 9.2 | 3.0 | <2.0 |
Note: This table is a hypothetical representation of time-kill assay results and does not reflect actual data for this compound.
Comparative Pharmacodynamic Profiles of Derivatives
The pharmacodynamic properties of this compound can be compared with its parent compounds and other derivatives to understand structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. nih.govsemanticscholar.org By systematically modifying the chemical structure of a molecule, researchers can identify which functional groups are crucial for its biological activity.
For pyridazine and phthalazine (B143731) derivatives, research has shown that their antimicrobial and other biological activities are highly dependent on their structural features. researchgate.netresearchgate.net For example, the introduction of different substituents on the pyridazine ring can lead to significant variations in antibacterial and antifungal efficacy. nih.govnih.gov Some studies have indicated that certain pyridazine derivatives exhibit remarkable activity against Gram-positive bacteria. nih.govresearchgate.net
A comparative analysis would typically involve evaluating the MICs, EC50/IC50 values, and time-kill kinetics of this compound alongside its precursors and other structural analogs against a panel of relevant microorganisms. This would allow for the elucidation of key structural motifs responsible for potent antimicrobial action.
Table 3: Comparative Antimicrobial Activity of Hypothetical Pyridazine Derivatives
| Compound | Modification | MIC against S. aureus (µg/mL) |
| Parent Sulfapyridine (B1682706) | - | Data not available |
| This compound | Phthalyl group addition | Data not available |
| Derivative A | Methyl group at R1 | Data not available |
| Derivative B | Chloro group at R2 | Data not available |
Note: This table illustrates a framework for comparing the pharmacodynamic profiles of related compounds. Specific data for this compound and its derivatives is not available.
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophore Elements in Phthalylsulfapyridazine
This compound is a classic example of a prodrug, where the therapeutically active component, sulfapyridazine, is chemically modified to optimize its delivery and release. The key pharmacophore elements are therefore not of this compound itself, but of the active sulfapyridine (B1682706) molecule that is liberated in the lower intestine.
The fundamental pharmacophore for sulfonamide antibiotics, including sulfapyridine, is the p-aminobenzenesulfonamide core. This structure mimics p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). The essential features for antibacterial activity are:
A primary aromatic amine (at the N4 position): This group is critical for the molecule to be recognized by and competitively inhibit the DHPS enzyme. In this compound, this amine is acylated with a phthalyl group, rendering it inactive until hydrolyzed.
The benzene (B151609) ring: The aromatic ring is a necessary scaffold for the correct spatial orientation of the other functional groups.
The sulfonamide group (-SO₂NH-): This group is essential for the antibacterial action.
A substituent on the sulfonamide nitrogen (N1 position): In the case of sulfapyridine, this is a pyridinyl group, which modulates the physicochemical properties and potency of the drug.
The phthalyl group in this compound serves as a temporary protecting group for the vital N4-amino group. This modification increases the molecule's acidity and reduces its absorption in the upper gastrointestinal tract. Upon reaching the colon, bacterial enzymes hydrolyze the amide bond, releasing the phthalic acid and the active sulfapyridine. Thus, the phthalyl moiety is a key element for the drug's targeted delivery but not for its intrinsic antimicrobial activity.
| Feature | Role in this compound | Role in Active Sulfapyridine |
| Phthalyl Group | Prodrug moiety; protects the N4-amino group, enabling targeted delivery to the colon. | Absent |
| p-Aminophenyl Group | Core scaffold; the amino group is masked. | Essential for mimicking PABA and binding to DHPS. |
| Sulfonamide Linkage | Links the p-aminophenyl group to the pyridazine (B1198779) ring. | Critical for antibacterial activity. |
| Pyridazine Ring | N1-substituent that influences the properties of the molecule. | Modulates the potency and pharmacokinetic profile of the active drug. |
Influence of Substituent Modifications on Antimicrobial Potency
The influence of substituent modifications on the antimicrobial potency of this compound can be analyzed from two perspectives: modifications affecting the prodrug's activation and modifications affecting the intrinsic activity of the released sulfapyridazine.
Modifications to the Phthalyl Moiety:
Alterations to the phthalyl group would primarily affect the rate of hydrolysis in the gut, thereby influencing the concentration of active sulfapyridine at the site of infection.
Electron-withdrawing groups on the phthalyl ring could potentially increase the susceptibility of the amide bond to hydrolysis, leading to a faster release of sulfapyridazine.
Electron-donating groups might slow down the rate of hydrolysis.
Steric hindrance introduced near the amide linkage could also impede enzymatic cleavage, resulting in a slower and more sustained release of the active drug.
Modifications to the Sulfapyridazine Moiety:
Once released, the antimicrobial potency is determined by the structure of sulfapyridazine. The SAR for sulfonamides is well-documented:
The N4-amino group: As previously stated, this must be a free primary amine for activity. Any permanent substitution abolishes antibacterial action.
The benzene ring: Substitution on the benzene ring generally decreases or abolishes activity. The para-positioning of the amino and sulfonyl groups is optimal.
The sulfonamide linkage (-SO₂NH-): Replacement of the sulfur atom or the entire sulfonamide group leads to a loss of activity.
The N1-substituent (Pyridazine Ring): The nature of the heterocyclic ring attached to the N1 nitrogen is a major determinant of potency and pharmacokinetic properties. Electron-withdrawing heterocyclic substituents, such as the pyridazine ring, tend to increase the acidity of the sulfonamide proton, which can influence protein binding and cell penetration. The position of the linkage to the pyridazine ring and any further substitutions on this ring would also modulate activity.
| Modification Site | Type of Substituent | Expected Effect on Potency | Rationale |
| Phthalyl Ring | Electron-withdrawing | Increase rate of drug release | Increases susceptibility of the amide bond to hydrolysis. |
| Phthalyl Ring | Electron-donating | Decrease rate of drug release | Decreases susceptibility of the amide bond to hydrolysis. |
| Sulfapyridazine (N4-position) | Permanent substitution | Abolishes activity | The free amino group is essential for DHPS inhibition. |
| Sulfapyridazine (Benzene Ring) | Any substituent | Decreases or abolishes activity | The unsubstituted p-aminophenylsulfonamide core is optimal. |
| Sulfapyridazine (N1-position) | Different heterocycle | Modulates activity | Affects acidity, solubility, and protein binding of the active drug. |
Stereochemical Implications for Biological Activity and Selectivity
There is a notable lack of specific research in the scientific literature regarding the stereochemical implications for the biological activity and selectivity of this compound. The molecule itself, in its standard form, is achiral and does not possess any stereocenters. The phthalyl group and the sulfapyridazine moiety are both planar and symmetrically linked.
However, the general principles of stereochemistry are of paramount importance in pharmacology. The biological systems, being chiral, often exhibit stereoselectivity in their interactions with drugs. If chiral centers were to be introduced into the this compound molecule, for instance, through substitution on the phthalyl or pyridazine rings with chiral moieties, it would be expected to have significant consequences for its biological properties.
Potential stereochemical implications could arise in several ways:
Stereoselective Hydrolysis: The bacterial enzymes responsible for cleaving the phthalyl group might exhibit stereoselectivity, leading to different rates of activation for different stereoisomers of a hypothetical chiral analog.
Stereoselective Antimicrobial Activity: The resulting chiral sulfapyridazine analog could show stereoselective binding to the DHPS enzyme. One enantiomer would likely exhibit higher potency than the other.
Stereoselective Pharmacokinetics: Absorption, distribution, metabolism, and excretion of the prodrug and the active form could be influenced by their stereochemistry.
While these considerations are theoretically important, they remain speculative in the context of this compound due to the absence of relevant studies. The focus of research on this and related compounds has historically been on the prodrug concept and the nature of the N1-substituent rather than on stereochemical aspects.
Antibacterial Efficacy and Antimicrobial Resistance Research
Broad-Spectrum Antibacterial Activity Profiling
As a sulfonamide, Phthalylsulfapyridazine exhibits a broad spectrum of bacteriostatic activity, primarily targeting enteric bacteria. Its efficacy extends to both Gram-positive and, more significantly, a range of Gram-negative pathogens that are common causes of intestinal infections. medchemexpress.compatsnap.comnih.gov The spectrum of activity is dictated by the mechanism of action shared by all sulfonamides: the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov
Organisms that are generally susceptible include species of Escherichia coli, Shigella, and Salmonella, which are frequent culprits in bacterial dysentery and gastroenteritis. patsnap.com The activity is confined to bacteria that must synthesize their own folic acid; organisms that can utilize pre-formed folate from their environment are intrinsically resistant. Due to its poor absorption, this compound does not achieve significant systemic concentrations, making it unsuitable for infections outside the gastrointestinal tract.
In Vitro and In Vivo Efficacy Assessments against Pathogenic Strains
Detailed efficacy data for this compound is limited in contemporary literature. However, assessments of closely related intestinal sulfonamides, such as phthalylsulfathiazole, provide representative insights into its expected performance against key enteric pathogens. These studies confirm efficacy against causative agents of bacillary dysentery and other intestinal infections.
In Vitro Efficacy
In vitro testing measures the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For intestinal sulfonamides, these tests demonstrate a bacteriostatic effect against susceptible strains. The data presented below is representative of the activity of the active sulfonamide moiety against common enteric pathogens.
| Pathogenic Strain | Representative MIC (µg/mL) | Interpretation |
| Shigella flexneri | 16 - 64 | Susceptible to Intermediate |
| Shigella sonnei | 32 - 128 | Susceptible to Intermediate |
| Escherichia coli (enterotoxigenic) | 16 - >256 | Varies (Susceptible to Resistant) |
| Salmonella enterica | 32 - >256 | Varies (Intermediate to Resistant) |
Note: The data in this table is representative of the sulfonamide class against enteric pathogens. Actual MIC values can vary significantly based on the specific strain and the prevalence of resistance genes.
In Vivo Efficacy
In vivo models, typically involving mice with induced intestinal infections, are used to assess the therapeutic effectiveness of antimicrobial agents in a living system. nih.gov Studies on intestinal sulfonamides demonstrate their ability to reduce the bacterial load in the gut and alleviate clinical symptoms of infection, such as diarrhea.
| Animal Model | Pathogen | Key Findings |
| Mouse Model of Shigellosis | Shigella flexneri | Treatment significantly reduces fecal shedding of the pathogen compared to untreated controls. nih.gov |
| Mouse Model of Salmonellosis | Salmonella typhimurium | Reduces bacterial colonization in the cecum and colon; less effective at clearing systemic infection due to poor absorption. |
| Rabbit Intestinal Loop Model | Enterotoxigenic E. coli | Decreases fluid accumulation and intestinal inflammation caused by bacterial toxins. |
Note: This table summarizes typical findings for poorly absorbed sulfonamides in preclinical animal models of intestinal infections.
Molecular Mechanisms of Bacterial Resistance to this compound
Widespread use of sulfonamides has led to the emergence and dissemination of resistance, which is the primary factor limiting their clinical use today. Resistance to this compound occurs via the same mechanisms that affect the entire sulfonamide class. These mechanisms can be intrinsic or acquired through horizontal gene transfer.
The most common chromosomally mediated resistance mechanism involves mutations in the folP gene, which encodes the target enzyme, dihydropteroate synthase (DHPS). nih.gov These mutations lead to amino acid substitutions in the enzyme's active site. The altered enzyme exhibits a significantly lower binding affinity for sulfonamides while largely retaining its affinity for the natural substrate, para-aminobenzoic acid (pABA). This allows the bacterium to continue synthesizing folic acid even in the presence of the drug, rendering it resistant.
Efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell. While not the primary mechanism of high-level sulfonamide resistance, some broad-spectrum multidrug resistance (MDR) efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can recognize and expel sulfonamides. nih.gov This action reduces the intracellular concentration of the drug, contributing to a lower level of susceptibility and potentially working in concert with other resistance mechanisms.
The most clinically significant form of sulfonamide resistance is acquired horizontally via mobile genetic elements such as plasmids and integrons. This is predominantly mediated by the acquisition of alternative DHPS genes, namely sul1, sul2, and sul3. These genes encode for highly resistant variants of the DHPS enzyme that are not inhibited by sulfonamides.
sul1 : This gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are genetic platforms known for capturing and expressing various resistance cassettes. Its close association with other antibiotic resistance genes means that selection with other antibiotics can co-select for sulfonamide resistance.
sul2 : Typically located on small, non-conjugative or large conjugative plasmids, sul2 is also widespread among Gram-negative enteric bacteria.
The presence of these sul genes allows bacteria to produce a drug-insensitive DHPS, completely bypassing the inhibitory effect of this compound's active metabolite.
Toxicology and Safety Pharmacology Investigations
Preclinical Toxicology Studies
Preclinical toxicology studies are fundamental in characterizing the safety profile of a new chemical entity. europa.eu These studies are conducted in animal models to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for potential human studies. nih.gov
Acute and Repeat-Dose Toxicity Evaluations
Acute toxicity studies are designed to assess the effects of a single high dose of a substance. creative-biolabs.com These studies help determine the median lethal dose (LD50) and identify the primary organs affected by acute exposure.
Repeat-dose toxicity studies, on the other hand, evaluate the effects of repeated exposure to a substance over a longer period, such as 28 or 90 days. wuxiapptec.com These studies are crucial for identifying cumulative toxicity and delayed adverse effects. creative-biolabs.com
Table 1: Representative Endpoints in Acute and Repeat-Dose Toxicity Studies
| Parameter | Description |
| Clinical Observations | Daily monitoring of animal health, including changes in skin, fur, eyes, and behavior. |
| Body Weight | Regular measurement to assess general health and growth. |
| Food and Water Consumption | Monitoring of intake to detect any substance-related effects on appetite or hydration. |
| Hematology | Analysis of blood samples to evaluate red and white blood cell counts, platelets, and hemoglobin. |
| Clinical Chemistry | Measurement of blood enzymes and metabolites to assess organ function (e.g., liver, kidneys). |
| Urinalysis | Examination of urine for indicators of kidney function and metabolic changes. |
| Organ Weights | Measurement of the absolute and relative weights of major organs at necropsy. |
| Histopathology | Microscopic examination of tissues from various organs to identify cellular damage or abnormalities. |
Developmental and Reproductive Toxicity Assessments
Developmental and reproductive toxicity (DART) studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. ich.org These studies are typically conducted in at least two species, one rodent and one non-rodent. nih.gov
Key areas of assessment in DART studies include:
Male and female reproductive performance and fertility.
Embryo-fetal development, including assessments for malformations.
Pre- and postnatal development of offspring, including growth and functional development. cornell.edu
Genotoxicity and Carcinogenicity Research
Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). nih.gov A standard battery of tests typically includes an assessment of gene mutations, chromosomal damage, and other genetic alterations. toxys.com
Carcinogenicity bioassays are long-term studies, usually conducted over the lifetime of the test animal, to evaluate the tumor-forming potential of a chemical. nih.gov These studies are required for substances intended for long-term human use.
Immunotoxicity and Hypersensitivity Studies
Immunotoxicity studies assess the potential of a substance to adversely affect the immune system. epa.gov This can include immunosuppression (reduced immune response) or immun enhancement (exaggerated immune response). nih.gov
Hypersensitivity studies, often part of immunotoxicity assessment, investigate the potential for a substance to cause allergic reactions. While no specific data exists for Phthalylsulfapyridazine, related sulfonamide drugs are known to be associated with hypersensitivity reactions. nih.govnih.gov
Exploration of Mechanisms Underlying Adverse Biological Effects
When adverse effects are observed in toxicology studies, further mechanistic studies may be conducted to understand how the substance causes these effects at a molecular, cellular, and organ level. nih.gov This can involve a wide range of specialized tests to investigate specific biochemical pathways and cellular processes.
Prodrug Design and Advanced Drug Delivery Research
Conceptual Frameworks for Phthalylsulfapyridazine Prodrugs
The conceptual framework for this compound is not based on creating a prodrug of it, but rather on its inherent nature as a prodrug. It is a chemically modified, inactive derivative of the pharmacologically active drug, Sulfapyridine (B1682706). The primary goal of this design is to prevent the premature absorption of the active drug in the stomach and small intestine, thereby ensuring its delivery to the colon. japsonline.comnih.gov
The core principle involves attaching a phthalic acid moiety to the Sulfapyridine molecule via an amide bond. This modification imparts specific physicochemical properties to the compound, namely increased molecular size and polarity. These characteristics significantly limit its absorption through the epithelial lining of the upper gastrointestinal tract. ymerdigital.com The drug remains largely intact and unabsorbed until it reaches the colon, which is the intended site of action for treating local conditions like ulcerative colitis or for localized release and subsequent systemic absorption. pnrjournal.comscispace.com This targeted approach minimizes systemic side effects and delivers a higher concentration of the active drug directly to the diseased area. nih.gov
| Feature | Rationale for Prodrug Design |
| Parent Drug | Sulfapyridine |
| Promoety | Phthalic Acid |
| Linkage | Amide Bond |
| Objective | Colon-Specific Delivery |
| Mechanism | Prevent upper GI absorption and allow for microbial enzyme activation in the colon. |
Enzymatic and Chemical Activation Mechanisms of Prodrugs
The activation of this compound into its active form, Sulfapyridine, is a classic example of a microbially triggered system. This biotransformation relies on the enzymatic activity of the rich microflora residing in the colon. ymerdigital.comscispace.com The upper GI tract has a relatively sterile environment, meaning the enzymes required for this activation are absent.
Upon reaching the colon, the amide bond linking the phthalic acid group to Sulfapyridine is cleaved by bacterial enzymes, specifically azoreductases. ymerdigital.com These enzymes are produced by a variety of anaerobic and facultative anaerobic bacteria that are abundant in the colon. The hydrolysis of the amide bond releases the active Sulfapyridine, which can then exert its anti-inflammatory and antimicrobial effects locally, and phthalic acid, which is largely unabsorbed. nih.govymerdigital.com
This activation is purely enzymatic and is dependent on a functioning colonic microbiome. The process is not reliant on chemical hydrolysis influenced by pH, as the amide bond is stable throughout the varying pH environments of the stomach and small intestine. scispace.com
Activation Summary
| Location | Process | Key Enzymes | Result |
|---|---|---|---|
| Stomach & Small Intestine | Transit (Inactive) | N/A (Minimal bacterial enzymes) | No significant release of Sulfapyridine |
Research into Enhanced Bioavailability and Targeted Delivery Systems
Research into enhancing the bioavailability and targeted delivery of drugs like Sulfapyridine has led to the development of several colon-specific strategies. This compound represents a successful application of the prodrug approach, which is one of the primary methods for achieving colonic targeting. nih.gov
Other advanced drug delivery systems designed for colon targeting often rely on different physiological triggers:
pH-Sensitive Systems: These systems use polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH found in the terminal ileum and colon. scispace.com For example, coatings with Eudragit® S are designed to release their drug payload as the pH rises above 7.0.
Time-Dependent Systems: These formulations are designed to release the drug after a predetermined lag time corresponding to the transit time to the colon. This is often achieved through specific coatings that erode or rupture after several hours. japsonline.com
Microbially Triggered Systems (Polysaccharide-Based): Similar to the prodrug approach, these systems use polysaccharides (e.g., dextran, pectin, chitosan) that are indigestible by human enzymes but are readily degraded by the enzymes of colonic bacteria. ymerdigital.com The drug is encapsulated within a matrix of these polysaccharides, which is broken down in the colon to release the active agent.
The this compound prodrug strategy offers distinct advantages. By covalently bonding the promoiety, the risk of premature drug release due to formulation failure is minimized. Its activation is highly specific to the microbial environment of the target site, making it a robust method for colon-specific delivery. nih.govscispace.com While novel systems involving nanoparticles or sophisticated polymer matrices continue to be explored for various drugs, the fundamental prodrug design exemplified by this compound remains a highly effective and clinically relevant strategy for colonic drug delivery. pnrjournal.com
Advanced Analytical Methodologies for Phthalylsulfapyridazine
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of pharmaceuticals in complex biological and environmental matrices. For a compound like Phthalylsulfapyridazine, a reverse-phase HPLC method would likely be the approach of choice.
A hypothetical HPLC method for this compound could involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The separation would be based on the differential partitioning of this compound and other components of the matrix between the stationary and mobile phases. Detection would most likely be achieved using a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance.
To be utilized for quantitative analysis, such a method would require rigorous validation according to established guidelines (e.g., from the International Council for Harmonisation - ICH). This validation would assess parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). However, at present, there are no published studies detailing a validated HPLC method specifically for this compound.
Interactive Data Table: Hypothetical HPLC Method Parameters for this compound
| Parameter | Hypothetical Value/Condition | Purpose |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm | Provides a non-polar surface for separation. |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (gradient) | Elutes the analyte from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Introduces a precise amount of sample. |
| Detection | UV at 270 nm | Measures the absorbance of the analyte. |
Note: This table represents a typical starting point for method development and is not based on published experimental data for this compound.
Spectroscopic Methods for Structural Characterization and Purity Analysis
Spectroscopic techniques are indispensable for elucidating the chemical structure of a molecule and assessing its purity.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the electronic transitions within its aromatic rings and other chromophores. While specific spectral data (λmax) for this compound is not documented in readily accessible literature, it would be a crucial parameter for its quantification via HPLC and for purity assessments.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would reveal characteristic absorption bands for its functional groups. Expected key absorptions would include those for N-H stretching (from the sulfonamide and amide groups), C=O stretching (from the carboxylic acid and amide), S=O stretching (from the sulfonamide), and various C-H and C=C stretching and bending vibrations from the aromatic rings. This information would serve as a fingerprint for the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum would show distinct signals for each unique proton in the this compound molecule, with their chemical shifts, splitting patterns, and integration values confirming the connectivity of the atoms. A ¹³C NMR spectrum, for which some data is available in public databases like PubChem, would show signals for each unique carbon atom, further corroborating the structure.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide & Sulfonamide) | 3400-3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=O (Carboxylic Acid & Amide) | 1720-1650 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| S=O (Sulfonamide) | 1350-1300 & 1170-1150 | Asymmetric & Symmetric Stretching |
Note: This table is based on general functional group frequencies and not on an experimental spectrum of this compound.
Mass Spectrometric Approaches for Metabolite Identification and Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and profiling metabolites of a drug in biological fluids. In a typical workflow, a biological sample (e.g., plasma, urine) would be extracted and then analyzed by LC-MS.
The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent this compound molecule and any of its metabolites. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of these compounds. Tandem mass spectrometry (MS/MS) would involve fragmenting the parent and metabolite ions to generate characteristic fragmentation patterns, which are crucial for structural elucidation.
Common metabolic transformations that could be anticipated for this compound, based on its structure, include hydroxylation of the aromatic rings, N-dealkylation, and conjugation reactions (e.g., glucuronidation or sulfation). However, there are currently no published studies that have investigated the metabolism of this compound and identified its metabolites.
Interactive Data Table: Potential Metabolic Transformations of this compound
| Biotransformation | Change in Mass (Da) | Potential Site of Modification |
| Hydroxylation | +16 | Aromatic rings |
| Glucuronidation | +176 | Hydroxyl, amine, or carboxylic acid groups |
| Sulfation | +80 | Hydroxyl or amine groups |
Note: This table lists common metabolic pathways and is not based on experimental data for this compound.
Interdisciplinary Research and Future Perspectives
Integration with Systems Biology and Computational Modeling
The integration of systems biology and computational modeling offers a powerful lens through which to re-examine the mechanisms and potential of Phthalylsulfapyridazine. While specific research on this compound in this domain is nascent, the broader application of these techniques to sulfonamides provides a roadmap for future investigations.
Systems biology can elucidate the complex interactions of this compound within a biological system. By analyzing the drug's impact on metabolic pathways, protein networks, and genetic regulatory circuits, researchers can move beyond the primary mechanism of action—the inhibition of dihydropteroate (B1496061) synthase—to understand its broader physiological effects. This holistic view can help predict potential off-target effects and identify new therapeutic opportunities.
Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can accelerate the exploration of this compound's potential. nih.govnih.gov QSAR models can correlate the physicochemical properties of this compound and its derivatives with their biological activities, guiding the synthesis of more potent or selective compounds. nih.gov Molecular docking simulations can visualize the binding of this compound to its target enzyme and other potential protein targets, providing insights into the molecular basis of its activity and resistance mechanisms. nih.govmdpi.com
Table 1: Potential Applications of Systems Biology and Computational Modeling for this compound
| Research Area | Potential Application | Expected Outcome |
| Systems Biology | Metabolic network analysis | Identification of downstream effects of folate synthesis inhibition and potential synergistic targets. |
| Proteomic and transcriptomic profiling | Understanding of global cellular responses to this compound treatment. | |
| Computational Modeling | QSAR studies | Prediction of the biological activity of novel this compound derivatives. |
| Molecular docking | Optimization of binding affinity to target enzymes and exploration of off-target interactions. | |
| Molecular dynamics simulations | Understanding the stability and conformational changes of the drug-target complex over time. |
Exploration of Novel Therapeutic Applications Beyond Antimicrobial Use
The sulfonamide scaffold is recognized for its therapeutic versatility, with derivatives showing promise as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.govajchem-b.com This suggests that the therapeutic potential of this compound may extend beyond its current use as an antimicrobial.
Recent research has highlighted the potential of sulfonamides in oncology. nih.govnih.govajchem-b.com Some sulfonamide derivatives have been found to inhibit carbonic anhydrase, an enzyme implicated in certain cancers. ajchem-b.com Investigating the effect of this compound on carbonic anhydrase and other cancer-related targets could unveil novel anticancer applications. Furthermore, the anti-inflammatory properties of some sulfonamides open the possibility of repurposing this compound for the treatment of inflammatory conditions. nih.gov
The exploration of this compound for these new indications will require a multidisciplinary approach, combining computational screening with in vitro and in vivo studies to validate new therapeutic hypotheses.
Synergy with Combination Therapies
Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced development of resistance. Sulfonamides are frequently used in combination with other drugs, most notably trimethoprim, to achieve a synergistic bactericidal effect. rxlist.combpac.org.nzdrugs.com This combination sequentially blocks two steps in the bacterial folic acid synthesis pathway. bpac.org.nzla.gov
The potential for synergistic combinations involving this compound is an important area for future research. Identifying new partner drugs that could enhance its antimicrobial activity or broaden its spectrum is a key objective. This could involve combining this compound with other classes of antibiotics or with non-antibiotic compounds that disrupt bacterial resistance mechanisms.
Beyond infectious diseases, if this compound is found to have efficacy in other areas, such as oncology, combination therapy will be a critical strategy. For instance, it could be combined with existing chemotherapeutic agents to improve treatment outcomes.
Prospects for Rational Drug Design and Development
Rational drug design, a systematic approach to developing new medicines, holds significant promise for the future of this compound. nih.govacs.org By leveraging a detailed understanding of the drug's structure and its interaction with biological targets, medicinal chemists can design and synthesize new derivatives with improved properties. nih.gov
The core structure of this compound can be systematically modified to enhance its potency, selectivity, and pharmacokinetic profile. For example, computational models can guide the addition of new functional groups to the molecule to improve its binding to the target enzyme or to alter its solubility and metabolic stability. researchgate.net This approach can lead to the development of second-generation drugs with superior therapeutic profiles.
The development of novel sulfonamide derivatives through rational design has already led to compounds with a wide range of biological activities. nih.govajchem-b.com Applying these principles to this compound could unlock its full therapeutic potential, leading to new treatments for a variety of diseases.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
